molecular formula C13H15N3O2S B14210143 2-Benzothiazolamine, N-cyclohexyl-7-nitro- CAS No. 820101-59-5

2-Benzothiazolamine, N-cyclohexyl-7-nitro-

Cat. No.: B14210143
CAS No.: 820101-59-5
M. Wt: 277.34 g/mol
InChI Key: WNAPQVSJJJKHMB-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, N-cyclohexyl-7-nitro- is a chemical compound with the molecular formula C13H15N3O2S. It is known for its unique structure, which includes a benzothiazole ring substituted with a nitro group and a cyclohexylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, N-cyclohexyl-7-nitro- typically involves the nitration of N-cyclohexyl-2-benzothiazolamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolamine, N-cyclohexyl-7-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzothiazolamine, N-cyclohexyl-7-nitro- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, N-cyclohexyl-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzothiazole ring may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

820101-59-5

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-cyclohexyl-7-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H15N3O2S/c17-16(18)11-8-4-7-10-12(11)19-13(15-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15)

InChI Key

WNAPQVSJJJKHMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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